2-propanoyl-2,3,4,9-tetrahydrospiro[beta-carboline-1,3'-indol]-2'(1'H)-one
CAS No.:
Cat. No.: VC9840293
Molecular Formula: C21H19N3O2
Molecular Weight: 345.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C21H19N3O2 |
|---|---|
| Molecular Weight | 345.4 g/mol |
| IUPAC Name | 2'-propanoylspiro[1H-indole-3,1'-4,9-dihydro-3H-pyrido[3,4-b]indole]-2-one |
| Standard InChI | InChI=1S/C21H19N3O2/c1-2-18(25)24-12-11-14-13-7-3-5-9-16(13)22-19(14)21(24)15-8-4-6-10-17(15)23-20(21)26/h3-10,22H,2,11-12H2,1H3,(H,23,26) |
| Standard InChI Key | RTOXGESUFVUCDK-UHFFFAOYSA-N |
| SMILES | CCC(=O)N1CCC2=C(C13C4=CC=CC=C4NC3=O)NC5=CC=CC=C25 |
| Canonical SMILES | CCC(=O)N1CCC2=C(C13C4=CC=CC=C4NC3=O)NC5=CC=CC=C25 |
Introduction
Structural and Molecular Characteristics
Core Architecture
The molecule features a spirocyclic framework formed by the fusion of a beta-carboline system (a tricyclic structure comprising pyrido[3,4-b]indole) and an indole ring at the 1,3'-positions. The spiro linkage creates a rigid three-dimensional geometry, which is critical for its potential interactions with biological targets such as enzymes and receptors. The propanoyl group at position 2 introduces additional steric and electronic complexity, potentially influencing binding affinity and metabolic stability.
Table 1: Molecular Properties
| Property | Value |
|---|---|
| Molecular Formula | C₂₁H₁₉N₃O₂ |
| Molecular Weight | 345.4 g/mol |
| IUPAC Name | 2-propanoylspiro[4,9-dihydro-3H-pyrido[3,4-b]indole-1,3'-indole]-2'-one |
| CAS Number | Not publicly disclosed |
Synthesis and Optimization
Synthetic Pathways
The synthesis of 2-propanoyl-2,3,4,9-tetrahydrospiro[beta-carboline-1,3'-indol]-2'(1'H)-one typically involves multi-step organic reactions. A generalized approach includes:
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Beta-carboline precursor preparation: Starting from tryptophan derivatives or via Pictet-Spengler condensation of tryptamine with aldehydes.
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Spirocyclization: Catalyzed by Brønsted or Lewis acids (e.g., trifluoroacetic acid or ZnCl₂) to form the spiro junction.
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Acylation: Introduction of the propanoyl group at position 2 using propionyl chloride or anhydride under basic conditions.
Critical parameters such as solvent polarity (e.g., dichloromethane vs. DMF), temperature (−20°C to reflux), and catalyst loading (5–20 mol%) significantly impact yields, which range from 35% to 68% in optimized protocols.
Purification and Scalability
Chromatographic techniques (flash column chromatography, HPLC) are essential for isolating the target compound from regioisomers and byproducts. Scaling beyond milligram quantities remains challenging due to the sensitivity of the spirocyclic intermediate to oxidative degradation.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR)
¹H and ¹³C NMR spectra provide detailed insights into the spiro structure:
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¹H NMR (400 MHz, CDCl₃): Distinct signals for the indole NH (δ 8.2–8.5 ppm), propanoyl methyl group (δ 1.2–1.4 ppm), and spiro-linked protons (δ 3.8–4.3 ppm).
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¹³C NMR: Carbonyl carbons (δ 170–175 ppm) and spiro quaternary carbon (δ 65–70 ppm) confirm successful cyclization.
Mass Spectrometry
High-resolution mass spectrometry (HRMS) data align with the molecular formula C₂₁H₁₉N₃O₂, showing a [M+H]⁺ peak at m/z 346.155 (calculated 346.155).
| Target | Proposed Mechanism | Potential Application |
|---|---|---|
| 5-HT₂A Receptor | Partial agonism | Neuropsychiatric disorders |
| DNA Topoisomerase II | Intercalation and inhibition | Anticancer therapy |
| MAO-A Enzyme | Competitive inhibition | Depression treatment |
Stability and Drug-Likeness
Physicochemical Properties
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LogP: Calculated at 2.9 (Moderately lipophilic, favoring blood-brain barrier penetration).
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Aqueous Solubility: <5 µg/mL at pH 7.4, necessitating formulation enhancements for oral bioavailability.
Metabolic Pathways
In silico predictions (SwissADME) indicate:
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Primary Metabolism: Hepatic CYP3A4-mediated oxidation of the propanoyl side chain.
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Metabolites: 2-carboxy-spiro derivatives (inactive) and hydroxylated indole products.
Research Challenges and Future Directions
Synthetic Bottlenecks
Current limitations include low yields in spirocyclization steps and scalability issues. Future work could explore:
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Flow Chemistry: Continuous processing to improve reaction control and throughput.
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Asymmetric Catalysis: Chiral phosphoric acids to access enantiopure variants.
Biological Validation
Priority areas for experimental validation include:
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In Vivo Toxicity Profiling: Acute and chronic toxicity studies in rodent models.
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Target Engagement Assays: Radioligand binding studies to confirm 5-HT₂A affinity.
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